molecular formula C7H10N2 B101031 2-Ethyl-3-methylpyrazine CAS No. 15707-23-0

2-Ethyl-3-methylpyrazine

Cat. No.: B101031
CAS No.: 15707-23-0
M. Wt: 122.17 g/mol
InChI Key: LNIMMWYNSBZESE-UHFFFAOYSA-N
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Description

2-Ethyl-3-methylpyrazine is an organic compound with the molecular formula C7H10N2. It is a member of the pyrazine family, which is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. This compound is known for its strong, nutty, and roasted aroma, making it a significant flavor component in various food products .

Mechanism of Action

Target of Action

2-Ethyl-3-methylpyrazine is a volatile flavor component that is primarily targeted towards the olfactory receptors . It is known for its distinct aroma and is typically found in various food products such as roasted cocoa beans, potato chips, roasted sesame seeds, and roasted parsley .

Mode of Action

The compound interacts with the olfactory receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of its characteristic aroma . This interaction is facilitated by the compound’s molecular structure, which allows it to bind to specific sites on the olfactory receptors.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to olfaction, the sense of smell. Upon binding to the olfactory receptors, the compound triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell .

Pharmacokinetics

The pharmacokinetics of this compound, like other volatile compounds, is largely determined by its physical and chemical properties. It has a boiling point of 57 °C/10 mmHg , indicating that it can easily transition from a liquid to a gaseous state This volatility facilitates its distribution in the environment and its interaction with the olfactory receptors.

Result of Action

The primary result of the action of this compound is the perception of its characteristic aroma. This aroma contributes to the overall flavor profile of the food products in which it is present, enhancing their appeal to consumers .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, its volatility and therefore its ability to interact with the olfactory receptors can be affected by temperature and pressure conditions . Furthermore, its stability and efficacy can be influenced by factors such as pH and the presence of other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-3-methylpyrazine can be synthesized through the Maillard reaction, which involves the reaction between amino acids and reducing sugars. This reaction typically occurs under thermal conditions, such as during the roasting of foods. The specific conditions for synthesizing this compound involve heating serine and threonine, which undergo pyrolysis to form the desired compound .

Industrial Production Methods: In industrial settings, this compound is produced through controlled thermal processing of specific amino acids and sugars. The reaction conditions, such as temperature and time, are optimized to maximize the yield of the compound. The process is carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-3-methylpyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can convert it into dihydropyrazines.

    Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Ethyl-3-methylpyrazine has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Methyl-3-ethylpyrazine
  • 2,3-Dimethylpyrazine
  • 2-Ethyl-3,5-dimethylpyrazine

Comparison: 2-Ethyl-3-methylpyrazine is unique due to its specific aroma profile, which is stronger and more distinct compared to similar compounds. While 2-Methyl-3-ethylpyrazine and 2,3-Dimethylpyrazine also exhibit nutty and roasted aromas, their intensity and sensory characteristics differ. 2-Ethyl-3,5-dimethylpyrazine has a lower odor threshold, making it more potent in flavor applications .

Properties

IUPAC Name

2-ethyl-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2/c1-3-7-6(2)8-4-5-9-7/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNIMMWYNSBZESE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047464
Record name 2-Ethyl-3-methylpyrazine
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Molecular Weight

122.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless to slightly yellow liquid with a strong raw potato odour
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

57.00 °C. @ 10.00 mm Hg
Record name 2-Ethyl-3-methylpyrazine, 9CI
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in water, organic solvents, miscible at room temperature (in ethanol)
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.972-0.993
Record name 2-Ethyl-3-methylpyrazine
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/830/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

15707-23-0
Record name 2-Ethyl-3-methylpyrazine
Source CAS Common Chemistry
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Record name 2-Ethyl-3-methylpyrazine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethyl-3-methyl-
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Record name 2-Ethyl-3-methylpyrazine
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Record name 2-ethyl-3-methylpyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.166
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Record name 2-ETHYL-3-METHYLPYRAZINE
Source FDA Global Substance Registration System (GSRS)
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Record name 2-Ethyl-3-methylpyrazine, 9CI
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041254
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary area of research regarding 2-ethyl-3-methylpyrazine?

A1: this compound is primarily studied for its role as a flavor and aroma compound. It is found naturally in various foods and beverages, and its formation during thermal processing has been a key area of investigation.

Q2: What is the role of this compound in food science?

A2: this compound is a volatile compound that contributes significantly to the aroma of various foods, particularly roasted or cooked products. It is known to impart nutty, roasted, and earthy notes to food products. [, , , , , , , ]

Q3: How is this compound formed in food?

A3: this compound is primarily formed through the Maillard reaction, a complex series of chemical reactions that occur between amino acids and reducing sugars during heating. This process is responsible for the development of flavor and aroma in many cooked foods. [, , ]

Q4: Can glycerol contribute to the formation of this compound in food?

A4: Research has shown that glycerol can act as a precursor in the formation of this compound during the Maillard reaction, not just as a solvent. This finding highlights the complex interplay of components in food systems during heating. []

Q5: How does the roasting process impact the levels of this compound in coffee beans?

A5: Studies have demonstrated that the roasting process significantly influences the concentration of this compound in coffee beans. The levels of this compound, along with other pyrazines, increase with roasting time and temperature, contributing to the characteristic aroma of roasted coffee. [, , ]

Q6: Are there differences in this compound levels in regular versus decaffeinated coffee?

A6: Research suggests that decaffeinated coffee generally contains lower levels of this compound compared to regular coffee. This difference might be attributed to the decaffeination process itself, which could potentially remove some volatile compounds. [, ]

Q7: How do different decaffeination methods affect the aroma profile of coffee beans?

A7: Studies employing electronic nose analysis and gas chromatography-mass spectrometry have shown that different decaffeination methods, such as the Swiss water process and supercritical CO2 extraction, can influence the aroma profiles of coffee beans differently. These methods can lead to variations in the relative abundance of various volatile compounds, including this compound. []

Q8: Can the concentration of this compound be used to authenticate coffee products?

A8: Isotope ratio mass spectrometry (IRMS) analysis of this compound and other alkylpyrazines in coffee beans has shown potential for distinguishing between natural and synthetic sources. This suggests that IRMS data for these compounds could be valuable for authenticity assessment of coffee-flavored products. []

Q9: What is the significance of this compound in the context of Soong-Neung?

A9: this compound, along with other pyrazines like 2,3-dimethylpyrazine and 2,5-dimethylpyrazine, has been identified as a key contributor to the characteristic nutty and roasted aroma of Soong-Neung, a traditional Korean beverage made from cooked and roasted rice. []

Q10: Does the toasting process affect the levels of this compound in almonds?

A10: Research has shown that toasting almonds significantly increases the concentration of this compound and other pyrazines. The levels of these compounds are influenced by the toasting time and temperature, impacting the final flavor and aroma of the almonds. []

Q11: How does the pH of maple sap influence the formation of this compound during maple syrup processing?

A11: Studies have shown that the pH of maple sap can influence the formation of this compound and other pyrazines during the boiling process of maple syrup production. The specific impact of pH on the formation rates and final concentrations of these compounds highlights the importance of controlling processing conditions. []

Q12: Can this compound be used as a marker for the quality of instant coffee?

A12: Research on agglomerated instant coffee suggests that this compound, alongside other compounds like 4,5-dimethylthiazole and 4-ethyl-2-methoxyphenol, can be associated with an undesirable cereal aroma. Monitoring the levels of these compounds can provide insights into the sensory quality of the final product. []

Q13: What is the significance of this compound in relation to oyster flavor?

A13: Studies using gas chromatography and ion mobility spectrometry (GC-IMS) have identified this compound as one of the volatile compounds present in Crassostrea gigas oysters. Notably, the content of this compound was found to be significantly higher in female oysters compared to males. []

Q14: What are some analytical methods used to study this compound in food and other matrices?

A14: A range of analytical techniques are employed for the characterization and quantification of this compound, including:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Widely used for the identification and quantification of volatile compounds, including this compound, in various matrices. [, , , , , , ]
  • Solid-Phase Microextraction (SPME): Often used in conjunction with GC-MS, this technique enables the extraction and preconcentration of volatile compounds from headspace or liquid samples, enhancing sensitivity and selectivity. [, ]
  • Isotope Ratio Mass Spectrometry (IRMS): Allows for the determination of isotopic ratios, such as 2H/1H and 15N/14N, in this compound. This information can be used to trace the origin of the compound and differentiate between natural and synthetic sources. []
  • Proton Transfer Reaction Mass Spectrometry (PTR-MS): Enables real-time analysis of volatile compounds, providing insights into their release kinetics and potential contribution to aroma perception. []
  • Electronic Nose Analysis: Offers a rapid and sensitive method for differentiating between samples based on their volatile profiles, aiding in quality control and authenticity assessments. []

Q15: What is known about the safety of this compound for use as a flavoring agent in animal feed?

A15: According to the European Food Safety Authority (EFSA), this compound is considered safe for use as a flavoring agent in animal feed at a maximum dose of 0.5 mg/kg complete feed for cattle, salmonids, and non-food-producing animals, and at 0.1 mg/kg complete feed for pigs and poultry. []

Q16: Are there any potential hazards associated with handling this compound?

A16: As with many chemicals, handling this compound requires caution. It is classified as potentially irritating to the skin, eyes, and respiratory system. Appropriate personal protective equipment should be used during handling. []

Q17: Can this compound be oxidized?

A17: Yes, research has demonstrated that this compound can be oxidized. A study investigated a green and scalable oxidation method using tert-butyl hydroperoxide with a cobalt(II) catalyst and an N-containing ligand. []

Q18: Can this compound be used as a building block in coordination chemistry?

A18: Yes, this compound can act as a ligand in coordination complexes with various metal ions. This property has been explored for the development of materials with controlled release properties, where the this compound can be released at elevated temperatures. [, , ]

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